Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Amides or thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The pathways involved often include signal transduction mechanisms that lead to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Uniqueness
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the ester group at the 6-position differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-12-5-7(9(13)14-2)10-3-8(12)11-6/h4,7,10H,3,5H2,1-2H3 |
InChI Key |
FZSUIOYILXPWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC(NCC2=N1)C(=O)OC |
Origin of Product |
United States |
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